5-Amino-4-cyano-3-cyanomethyl-1-phenylpyrazole
Overview
Description
Synthesis Analysis
A novel approach for the synthesis of 5-amino-4-cyanopyrazoles, including 5-Amino-4-cyano-3-cyanomethyl-1-phenylpyrazole, utilizes a flow microwave device, demonstrating the ability to create these compounds efficiently. Further conversion of these pyrazoles to more complex structures is possible through batch mode microwave processes, highlighting the versatility and potential applications of these compounds in various fields of chemistry and pharmacology (Smith et al., 2007).
Molecular Structure Analysis
The reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, resulting in trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives, showcases the structural versatility of these compounds. The structure of the product was established through X-ray crystallography, offering insight into the molecular configuration and potential reactivity patterns of these derivatives (Tominaga et al., 1997).
Chemical Reactions and Properties
The synthesis and chemical properties of 5-amino-4-cyanopyrazoles are explored through various reactions, including cyanoacetylation, which leads to the formation of 2-(1-Aryl-4- substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile derivatives. These reactions demonstrate the chemical reactivity and potential for further modification of the pyrazole core, expanding the utility of these compounds in medicinal chemistry and drug design (Salaheldin, 2009).
Physical Properties Analysis
The physical properties of 5-amino-4-cyano-3-cyanomethyl-1-phenylpyrazole and related compounds, such as solubility, melting points, and crystal structure, are crucial for their application in various chemical processes. While specific studies on these physical properties were not directly identified, the synthesis and structural determination studies provide foundational information that can infer certain physical characteristics, such as stability and solubility, based on molecular structure and synthesis conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for understanding the application range of 5-amino-4-cyano-3-cyanomethyl-1-phenylpyrazole. The reactions with dimethyl acetylenedicarboxylate and subsequent structural determination suggest a high level of reactivity and potential for creating complex derivatives with a wide range of chemical functionalities (Tominaga et al., 1997).
Scientific Research Applications
Synthesis of New Fused Pyrazole Derivatives
Research has shown that 5-Amino-4-cyano-3-phenylpyrazole can be used in the synthesis of new fused pyrazole derivatives. For instance, it reacts with acrylonitrile or ethyl acrylate to yield tetrahydro-5-oxopyrazolo-[1,5-a]-pyrimidine. It also interacts with urea, thiourea, and ethyl acetoacetate to give pyrazolopyrimidine derivatives. Such reactions highlight its potential in creating diverse heterocyclic compounds, useful in various chemical industries (Zayed, Ghozlan, & Ibrahim, 1984).
Fluorescent Brightening Agents
5-Amino-3-methyl-1-phenylpyrazole has been utilized in synthesizing fluorescent brightening agents. Through condensation with specific reagents, it has been shown to form pyrazolo[3,4,-b]pyridines. These compounds have significant potential in applications requiring fluorescence, such as in bioimaging and diagnostics (Tagdiwala & Rangnekar, 2007).
Chemical Behavior Studies
The chemical behavior of 5-amino-4-cyano-3-cyanomethyl-1-phenylpyrazole derivatives has been studied extensively. For example, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate has been explored, leading to the synthesis of complex pyrazolo[3,4-e]indolizine-derivatives. This kind of research is fundamental in understanding the reactivity and potential applications of these compounds in organic synthesis (Tominaga et al., 1997).
Synthesis of Pyrazolo[3,4-b]Pyridines
5-Amino-3-Methyl-1-Phenylpyrazole has been used to synthesize pyrazolo[3,4-b]pyridines. The reaction of the aminopyrazole with various reagents, such as benzenesulfonyl chloride, leads to substituted pyrazole derivatives. These compounds have potential applications in medicinal chemistry and as building blocks in organic synthesis (El‐Emary, 2007).
Development of Anti-HIV Agents
The structure-activity relationship of phenylpyrazole derivatives has been investigated to develop novel anti-HIV agents. Synthesis of various derivatives by the reductive amination of benzaldehydes with 5-aminopyrazoles has shown promise in enhancing the potency against HIV, indicating its significant potential in pharmaceutical research (Mizuhara et al., 2013).
Safety And Hazards
The compound is classified as a danger according to the Globally Harmonized System (GHS). It has hazard statements H302-H312-H315-H319-H331-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
5-amino-3-(cyanomethyl)-1-phenylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c13-7-6-11-10(8-14)12(15)17(16-11)9-4-2-1-3-5-9/h1-5H,6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHSDYKJSKLWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)CC#N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221759 | |
Record name | NSC22494 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-cyano-3-cyanomethyl-1-phenylpyrazole | |
CAS RN |
7152-40-1 | |
Record name | 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7152-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC22494 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC22494 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC22494 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-4-CYANO-3-CYANOMETHYL-1-PHENYLPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C59BX2079 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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